molecular formula C15H11NO3 B3022857 Methyl 3-(4-cyanophenoxy)benzoate CAS No. 934690-54-7

Methyl 3-(4-cyanophenoxy)benzoate

Cat. No. B3022857
CAS RN: 934690-54-7
M. Wt: 253.25 g/mol
InChI Key: JXLPEDHBTCUYLT-UHFFFAOYSA-N
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Description

“Methyl 3-(4-cyanophenoxy)benzoate” is a chemical compound with the molecular formula C15H11NO3 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-cyanophenoxy)benzoate” consists of a benzoate group attached to a cyanophenoxy group . The InChI code for this compound is 1S/C15H11NO3/c1-18-15(17)12-3-2-4-14(9-12)19-13-7-5-11(10-16)6-8-13/h2-9H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-(4-cyanophenoxy)benzoate” is a white to yellow solid . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

C15H11NO3\mathrm{C_{15}H_{11}NO_3}C15​H11​NO3​

and a molecular weight of 253.26 g/mol, has garnered interest in various fields. Here are six unique applications:

Proteomics Research

Methyl 3-(4-cyanophenoxy)benzoate serves as a valuable biochemical for proteomics studies. Researchers use it to investigate protein structures, functions, and interactions. Its ability to modify proteins and facilitate mass spectrometry analysis makes it an essential tool in this field .

Mechanism of Action

Mode of Action

As an ester , it may undergo hydrolysis in the presence of water and a catalytic amount of acid . This reaction could potentially lead to the formation of a carboxylic acid and an alcohol .

Biochemical Pathways

Esters, in general, are known to participate in various biochemical reactions, including hydrolysis and trans-esterification . These reactions can influence a variety of biochemical pathways, depending on the specific context within the organism.

Result of Action

Given its potential to undergo hydrolysis, it may influence cellular processes that involve the breakdown or synthesis of ester bonds .

Action Environment

The action, efficacy, and stability of Methyl 3-(4-cyanophenoxy)benzoate can be influenced by various environmental factors. For instance, the presence of water and a catalytic amount of acid can promote its hydrolysis . Other factors, such as temperature, pH, and the presence of other chemicals, may also affect its stability and activity.

Safety and Hazards

Specific safety and hazard information for “Methyl 3-(4-cyanophenoxy)benzoate” is not available in the search results. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and ingestion .

Future Directions

The future directions for “Methyl 3-(4-cyanophenoxy)benzoate” are not specified in the search results. Given its use in proteomics research , it may continue to be used in this field, potentially contributing to new discoveries and advancements.

properties

IUPAC Name

methyl 3-(4-cyanophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-15(17)12-3-2-4-14(9-12)19-13-7-5-11(10-16)6-8-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLPEDHBTCUYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-cyanophenoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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